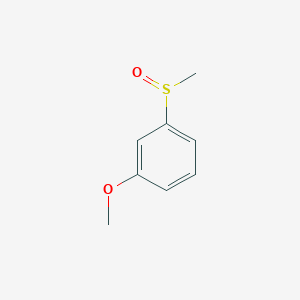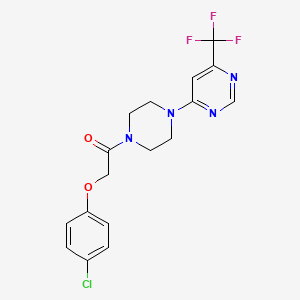
2-(4-Chlorophenoxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenoxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a complex organic compound with notable significance in the fields of chemistry, biology, and medicine. Its structure comprises a chlorophenoxy group, a pyrimidinyl group substituted with trifluoromethyl, and a piperazinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of Intermediate Compounds: : Begin with 4-chlorophenol and react it with epichlorohydrin under basic conditions to form 2-(4-chlorophenoxy)propanol.
Formation of Piperazine Derivative: : React the intermediate with piperazine under heat to obtain 1-(4-(2-chloropropoxy)piperazin-1-yl)ethanone.
Introduction of Pyrimidine Ring: : The resulting compound undergoes nucleophilic substitution with 4-(6-(trifluoromethyl)pyrimidin-4-yl)amine in the presence of a base such as potassium carbonate.
Industrial Production Methods
In industrial settings, the production follows similar synthetic routes but utilizes larger reactors and enhanced purification methods to increase yield and purity. Continuous flow reactors and high-efficiency chromatographic techniques are commonly employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly affecting the ethanone group.
Reduction: : The ketone group can be reduced to an alcohol using reducing agents like lithium aluminium hydride.
Substitution: : The chloro and pyrimidinyl groups facilitate nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acidic medium.
Reduction: : Lithium aluminium hydride in ether.
Substitution: : Sodium hydride in dimethyl sulfoxide.
Major Products
Oxidation: : 2-(4-Chlorophenoxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanoic acid.
Reduction: : 2-(4-Chlorophenoxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanol.
Substitution: : Various substituted ethanone derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has multifaceted applications across different scientific domains:
Chemistry: : Utilized as a reagent in organic synthesis due to its reactive functional groups.
Biology: : Studied for its potential role in modulating biological pathways, particularly those involving piperazine and pyrimidine derivatives.
Medicine: : Investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: : Employed in the synthesis of advanced materials and as an intermediate in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action primarily revolves around its interaction with specific molecular targets:
Molecular Targets: : It targets specific enzymes and receptors due to its affinity for certain biological macromolecules.
Pathways Involved: : It can modulate signaling pathways involving neurotransmitters, leading to altered cellular responses.
Comparison with Similar Compounds
Unique Characteristics
Compared to other piperazine and pyrimidine derivatives, this compound is unique due to its trifluoromethyl-pyrimidinyl substitution, enhancing its lipophilicity and membrane permeability.
Similar Compounds
2-(4-Chlorophenoxy)ethanol: : Lacks the complex pyrimidinyl and piperazinyl groups, leading to different chemical properties and applications.
1-(4-Chlorophenyl)piperazine: : Missing the ethanone linkage and trifluoromethyl substitution, resulting in a different pharmacological profile.
This compound's combination of structural features makes it a versatile and valuable molecule in various scientific research and industrial applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N4O2/c18-12-1-3-13(4-2-12)27-10-16(26)25-7-5-24(6-8-25)15-9-14(17(19,20)21)22-11-23-15/h1-4,9,11H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQOKBWXCBAIRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3-Bromophenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide](/img/structure/B2529264.png)
![N-[(4-fluorophenyl)methyl]-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2529265.png)
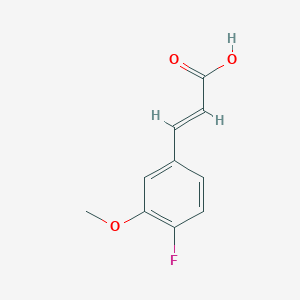
![3,3-dimethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one](/img/structure/B2529269.png)
![tert-butyl N-{2-[(1-cyano-1-methyl-3-phenylpropyl)carbamoyl]ethyl}carbamate](/img/structure/B2529271.png)
![3-(3,4-dichlorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2529272.png)
![N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]ethanediamide](/img/structure/B2529273.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2529274.png)
![2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2529275.png)
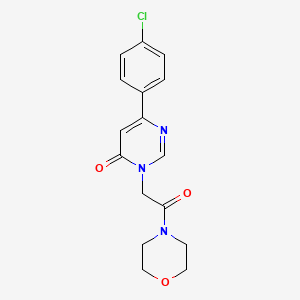
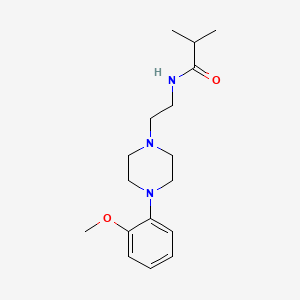
![N-[(FURAN-2-YL)METHYL]-2-[(1,3,9-TRIMETHYL-2,6-DIOXO-2,3,6,9-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDE](/img/structure/B2529279.png)
![4-amino-1-ethyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B2529281.png)
